molecular formula C8H10O5S B11783018 Methyl 5-(ethylsulfonyl)furan-2-carboxylate

Methyl 5-(ethylsulfonyl)furan-2-carboxylate

Cat. No.: B11783018
M. Wt: 218.23 g/mol
InChI Key: FFKIZATWKCBTSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(ethylsulfonyl)furan-2-carboxylate typically involves the esterification of 5-(ethylsulfonyl)furan-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(ethylsulfonyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(ethylsulfonyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Methyl 5-(ethylsulfonyl)furan-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and receptors, modulating their activity. The furan ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(ethylsulfonyl)furan-2-carboxylate is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C8H10O5S

Molecular Weight

218.23 g/mol

IUPAC Name

methyl 5-ethylsulfonylfuran-2-carboxylate

InChI

InChI=1S/C8H10O5S/c1-3-14(10,11)7-5-4-6(13-7)8(9)12-2/h4-5H,3H2,1-2H3

InChI Key

FFKIZATWKCBTSZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(O1)C(=O)OC

Origin of Product

United States

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